molecular formula C21H33BN2O4 B1436035 Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate CAS No. 2068065-28-9

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1436035
CAS No.: 2068065-28-9
M. Wt: 388.3 g/mol
InChI Key: OBYVDVRFSKMBSE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its boronic acid derivative and piperidine ring, making it a valuable intermediate in organic synthesis and a tool in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of 2-bromopyridine with tert-butyl piperidine-1-carboxylate under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then subjected to a boronic acid derivative to introduce the boronic ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, often using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The pyridine ring can be reduced to form pyridinyl derivatives.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Boronic Acids: Resulting from the oxidation of the boronic ester group.

  • Pyridinyl Derivatives: Formed through the reduction of the pyridine ring.

  • Substituted Piperidines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of various boronic acid derivatives and piperidine-based compounds.

  • Biology: It is used in the development of bioactive molecules and probes for biological studies.

  • Industry: It is utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The piperidine ring can interact with various biomolecules, influencing their function and behavior.

Comparison with Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: Another boronic ester derivative with a different ring structure.

  • Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness: Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate stands out due to its specific combination of the boronic ester group and the pyridine ring, which provides unique chemical properties and reactivity compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable tool for chemists and researchers alike.

Biological Activity

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate (CAS No. 1312713-37-3) is a synthetic compound with potential biological applications. This article reviews its biological activity based on recent studies and available data.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyridine ring containing a boron-containing dioxaborolane moiety. The molecular formula is C16H30BNO4C_{16}H_{30}BNO_4 with a molecular weight of approximately 311.22 g/mol.

PropertyValue
Molecular FormulaC₁₆H₃₀BNO₄
Molecular Weight311.22 g/mol
CAS Number1312713-37-3
Purity≥ 96%
Storage ConditionsSealed in dry, 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases that are crucial for cancer cell survival and proliferation.
    • Cell Cycle Arrest : Preliminary data suggest that the compound can induce cell cycle arrest in cancer cell lines.
  • Case Studies :
    • In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound significantly reduces cell viability at micromolar concentrations.
    • A study published in Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes showed enhanced cytotoxicity compared to their non-boronated counterparts .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Neuroprotection Mechanisms :
    • The compound has been shown to modulate neuroinflammatory responses, which could be beneficial in neurodegenerative diseases.
    • Studies indicate potential protective effects against oxidative stress-induced neuronal damage.
  • Research Findings :
    • In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications:

  • Safety Data :
    • The compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
    • Long-term toxicity studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-8-9-15(14-24)17-11-10-16(13-23-17)22-27-20(4,5)21(6,7)28-22/h10-11,13,15H,8-9,12,14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYVDVRFSKMBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
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Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
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Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
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Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
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Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
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Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate

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